METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE
Overview
Description
METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE is a chemical compound with the molecular formula C6H9ClO3S and a molecular weight of 196.65 g/mol . It is known for its unique structure, which includes an acetylsulfanyl group and a chloro group attached to a propanoate backbone. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE can be synthesized through the reaction of 2-chloropropanoic acid with thioacetic acid, followed by esterification with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl 3-acetylsulfanyl-2-chloro-propanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, which can replace the chloro group with an azide group under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the acetylsulfanyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used to reduce the ester group to an alcohol.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and corresponding reduced esters.
Scientific Research Applications
METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-acetylsulfanyl-2-chloro-propanoate involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chloro group can undergo substitution reactions, allowing the compound to modify biological molecules and alter their function. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE can be compared with similar compounds such as:
Methyl 3-acetylsulfanyl-2-bromo-propanoate: Similar structure but with a bromo group instead of a chloro group.
Methyl 3-acetylsulfanyl-2-iodo-propanoate: Similar structure but with an i
Properties
IUPAC Name |
methyl 3-acetylsulfanyl-2-chloropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c1-4(8)11-3-5(7)6(9)10-2/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIHVSLHPYRNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325710 | |
Record name | METHYL 3-ACETYLSULFANYL-2-CHLORO-PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32371-92-9 | |
Record name | NSC516386 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | METHYL 3-ACETYLSULFANYL-2-CHLORO-PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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